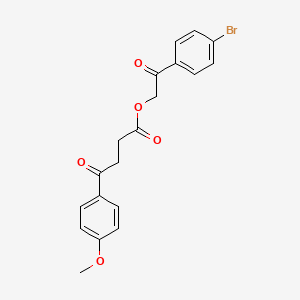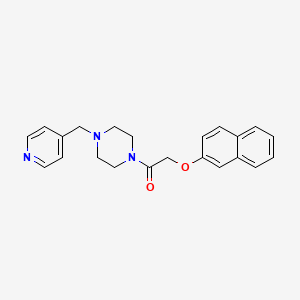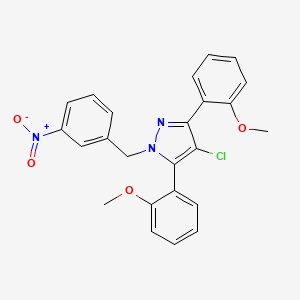![molecular formula C19H20N6O2S B10886918 N-[4-(acetylamino)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide](/img/structure/B10886918.png)
N-[4-(acetylamino)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE is a complex organic compound with a molecular formula of C17H16N6O2S. This compound is notable for its unique structure, which includes an acetylamino group, a phenyl group, and a tetraazolyl group. It is used in various scientific research applications due to its potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(ACETYLAMINO)PHENYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-acetylaminophenyl isothiocyanate with 1-phenyl-1H-tetrazole-5-thiol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1-[4-(ACETYLAMINO)PHENYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(ACETYLAMINO)PHENYL)-2-((1-PHENYL-1H-TETRAAZOL-5-YL)THIO)ACETAMIDE
- N-(4-(ACETYLAMINO)PHENYL)-2-((1-PHENYL-1H-TETRAAZOL-5-YL)THIO)ACETAMIDE
Uniqueness
N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H20N6O2S |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
N-(4-acetamidophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylbutanamide |
InChI |
InChI=1S/C19H20N6O2S/c1-3-17(18(27)21-15-11-9-14(10-12-15)20-13(2)26)28-19-22-23-24-25(19)16-7-5-4-6-8-16/h4-12,17H,3H2,1-2H3,(H,20,26)(H,21,27) |
Clave InChI |
POOGIYCXNQTFOD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C)SC2=NN=NN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B10886835.png)
![3-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B10886844.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B10886856.png)

![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-methoxy-4-methylbenzohydrazide](/img/structure/B10886863.png)
![2-{3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B10886871.png)
![(17E)-17-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]estra-1,3,5(10)-trien-3-ol](/img/structure/B10886875.png)

![sulfonyldibenzene-4,1-diyl bis[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate]](/img/structure/B10886893.png)

![N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B10886905.png)

![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B10886920.png)
